molecular formula C14H8Cl2N2S2 B2694807 4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole CAS No. 338408-47-2

4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole

Cat. No.: B2694807
CAS No.: 338408-47-2
M. Wt: 339.25
InChI Key: MIXZCLOTBWCIPD-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with two 4-chlorophenyl groups: one at position 4 and a sulfanyl-linked 4-chlorophenyl group at position 3. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(4-chlorophenyl)-5-(4-chlorophenyl)sulfanylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2S2/c15-10-3-1-9(2-4-10)13-14(20-18-17-13)19-12-7-5-11(16)6-8-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXZCLOTBWCIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SN=N2)SC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole typically involves the reaction of 4-chlorobenzenethiol with 4-chlorophenyl isothiocyanate under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including 4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole. Research indicates that compounds containing the thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : Compounds similar to this compound have been tested against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. These studies demonstrated that certain derivatives possess comparable efficacy to standard chemotherapeutic agents like cisplatin .
  • Molecular Docking : Molecular docking studies have been conducted to elucidate the binding interactions of these compounds with specific targets such as dihydrofolate reductase (DHFR), which is crucial in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of thiadiazoles are well-documented. Research has shown that derivatives of 1,3,4-thiadiazoles exhibit broad-spectrum activity against bacteria and fungi:

  • Broad-Spectrum Efficacy : Compounds derived from the thiadiazole framework have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as various fungal species .
  • Mechanisms of Action : The antimicrobial activity is often attributed to the ability of these compounds to interfere with microbial cell wall synthesis and function .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step chemical reactions that can be optimized for yield and efficiency. The following methods are commonly employed:

  • Heterocyclization Reactions : The formation of thiadiazoles often involves the reaction of hydrazine derivatives with carbon disulfide or other sulfur-containing reagents under acidic or basic conditions .
  • Functionalization : Subsequent modifications can introduce various substituents that enhance biological activity or alter pharmacokinetic properties.

Anticancer Research

A notable study investigated a series of thiadiazole derivatives for their anticancer properties. The results indicated that specific compounds exhibited potent cytotoxicity against breast cancer cell lines, highlighting their potential as novel anticancer agents .

Antimicrobial Studies

In another study focusing on the antimicrobial efficacy of thiadiazole derivatives, several compounds were synthesized and screened for their ability to inhibit the growth of pathogenic bacteria and fungi. The findings revealed promising candidates for further development into therapeutic agents .

Summary of Key Findings

ApplicationActivity TypeNotable Findings
AnticancerCytotoxicityEffective against HepG-2 and A-549 cell lines
AntimicrobialBroad-spectrumActive against various bacterial and fungal strains
SynthesisHeterocyclizationMulti-step synthesis leading to diverse derivatives

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Structural analogs with halogen variations exhibit differences in crystal packing and bioactivity. For example:

Compound Substituents Key Findings Reference
4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole Cl at both aryl positions Binds glycolate oxidase via thiadiazole core and Cl groups . Target
4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole F instead of Cl Reduced steric bulk may alter enzyme binding affinity .
Isostructural Cl/Br analogs (Compounds 4 & 5) Cl vs. Br at aryl positions Identical crystal packing but adjusted intermolecular contacts due to halogen size .

Key Insight : Halogen size (Cl vs. Br) minimally affects molecular conformation but significantly influences crystal packing and intermolecular interactions. Fluorine analogs may exhibit altered bioactivity due to electronegativity and steric differences.

Functional Group Modifications

Variations in substituent groups impact solubility, reactivity, and biological activity:

Compound Modifications Biological Activity/Property Reference
4-Carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole Carboxy group at position 4 Potent inhibitor of glycolate oxidase (IC₅₀ = 0.8 µM) .
5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives Piperazine/piperidine rings Enhanced antitumor activity (IC₅₀ = 6.8 µg/mL vs. MCF-7 cells) .
3-Chloro-5-[(4-chlorophenyl)methylsulfonyl]-1,2,4-thiadiazole Sulfonyl group at position 5 Increased hydrophilicity; potential for oxidative stress modulation .

Key Insight : Addition of polar groups (e.g., carboxy, sulfonyl) enhances solubility and enzyme-binding specificity. Bulky substituents like piperazine improve lipophilicity and membrane permeability, critical for antitumor activity.

Bioactivity Comparison

The target compound and analogs show diverse therapeutic potentials:

Activity Compound Mechanism/Application Reference
Enzyme Inhibition This compound Binds glycolate oxidase active site, reducing oxalate production .
Antimicrobial 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Inhibits bacterial growth via membrane disruption .
Anticonvulsant 2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole Modulates GABAergic signaling .

Key Insight : The 1,2,3-thiadiazole scaffold is versatile, with bioactivity modulated by substituent electronic properties and spatial orientation.

Structural and Crystallographic Insights

  • Crystal Packing: The target compound’s isostructural analogs (Cl/Br) adopt triclinic symmetry (P̄1) with two independent molecules per asymmetric unit. Halogen substitution (Cl → Br) necessitates minor lattice adjustments without altering overall conformation .
  • Enzyme Binding : Co-crystallization studies with glycolate oxidase reveal that the thiadiazole core and chlorophenyl groups form hydrophobic and π-stacking interactions, while carboxy-modified analogs introduce hydrogen bonding .

Biological Activity

The compound 4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole is a member of the thiadiazole family, known for its diverse biological activities. This article explores its biological activity, including its potential applications in medicine and agriculture, supported by research findings and case studies.

  • Molecular Formula : C12_{12}H8_{8}Cl2_{2}N2_{2}S
  • Molecular Weight : 291.17 g/mol
  • CAS Number : 6440585

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various thiadiazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound in focus demonstrated notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus32
This compoundE. coli64

Antiviral Activity

The antiviral potential of thiadiazole derivatives has been explored in several studies. One investigation reported that a related compound exhibited antiviral activity against tobacco mosaic virus (TMV), with protective rates significantly higher than control treatments . Although specific data on the compound's antiviral efficacy is limited, structural similarities suggest potential effectiveness.

Anticancer Activity

Thiadiazoles have been recognized for their anticancer properties. A recent study evaluated various thiadiazole derivatives for cytotoxicity against cancer cell lines. The compound demonstrated IC50_{50} values indicating significant antiproliferative effects against human cancer cell lines such as A-431 and HT-29 .

Cell LineIC50_{50} (µg/mL)
A-43115
HT-2920

The biological activity of this compound can be attributed to its ability to interfere with cellular processes. The presence of the chlorophenyl and sulfanyl groups enhances its interaction with biological targets, potentially disrupting enzyme functions or cellular signaling pathways .

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a comparative study involving various thiadiazole derivatives, the compound exhibited superior antibacterial activity compared to other tested compounds, highlighting its potential as a lead structure for developing new antibiotics .
  • Cytotoxicity Assessment : A series of experiments conducted on different cancer cell lines revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a promising avenue for cancer therapy .
  • Field Trials : Preliminary field trials assessing the agricultural applications of thiadiazole derivatives indicated effective pest control in crops susceptible to fungal infections, showcasing their utility beyond medicinal chemistry .

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